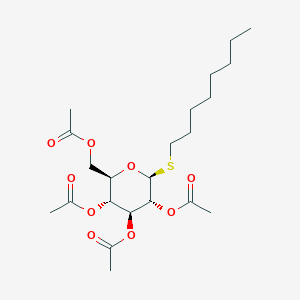

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside

概要

説明

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside: is a synthetic compound that belongs to the class of thioglycosides. It is characterized by the presence of an octyl group attached to the sulfur atom of the thioglucopyranoside moiety, which is further acetylated at the 2, 3, 4, and 6 positions. This compound is known for its applications in biochemical research, particularly in the study of membrane proteins and glycosylation processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside typically begins with D-glucose. The initial step involves the acetylation of D-glucose using acetic anhydride and concentrated sulfuric acid to produce α-D-glucopyranose pentaacetate. This intermediate is then reacted with hydrogen bromide to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. The bromide compound is subsequently treated with thiourea in acetone to yield the isothiuronium salt, which is then neutralized and reduced with sodium sulfite to produce the thiol. The thiol reacts with 1-bromoctane to form Octyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside. Finally, the target compound is obtained through alkaline deacetylation using sodium hydroxide in methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale synthesis often employs automated reactors and continuous flow systems to ensure consistent production quality.

化学反応の分析

Types of Reactions: Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in deacetylation reactions under alkaline conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides (e.g., 1-bromoctane) and thiourea. Reaction conditions typically involve solvents like acetone and catalysts such as boron trifluoride-etherate.

Deacetylation Reactions: Sodium hydroxide in methanol is commonly used for deacetylation.

Major Products:

Substitution Reactions: The major product is Octyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside.

Deacetylation Reactions: The major product is Octyl 1-thio-b-D-glucopyranoside.

科学的研究の応用

Protein Solubilization

OTG is widely utilized in biochemical laboratories for the solubilization of membrane proteins. Its unique structural properties allow it to interact with hydrophobic regions of membrane proteins without denaturing them. This is crucial for studies involving protein crystallization and reconstitution into lipid bilayers.

- Critical Micelle Concentration (CMC) : The CMC of OTG is approximately 9 mM, making it effective at concentrations around 1.1-1.2% (w/v) for solubilizing proteins from sources like E. coli without causing denaturation .

Case Studies

- Bacteriorhodopsin : In experiments involving bacteriorhodopsin, OTG has been shown to outperform its O-analog, octyl glucoside, in terms of stability against thermal and light-induced denaturation .

Reconstitution Studies

After solubilization, OTG facilitates the reconstitution of membrane proteins into liposomes through dialysis or ion exchange chromatography, allowing for the study of their functional properties in a controlled environment .

Drug Development

Recent studies have identified OTG as a promising candidate in drug formulation, particularly in enhancing the bioavailability of certain compounds. Its ability to form mixed micelles with drugs can improve their solubility and absorption.

- Antituberculosis Activity : Research indicates that octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside exhibits potent antituberculosis properties . This makes it a valuable compound in the development of new therapeutic agents against resistant strains.

Renal Injury Assessment

OTG has been implicated in evaluating renal injury by detecting its presence in urine samples from affected patients. This application highlights its potential role as a biomarker for kidney-related diseases .

Synthesis Pathways

The synthesis of OTG involves several steps starting from D-glucose through acetylation and thiolation processes. The compound can be synthesized efficiently using methodologies that include the use of thiourea and subsequent reactions with alkyl halides .

Chiral Reagent

OTG can also serve as a chiral reagent for the resolution of amino acid derivatives, enhancing its utility in organic synthesis and analytical chemistry .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biochemical Research | Protein solubilization | Preserves protein functionality |

| Reconstitution into lipid bilayers | Facilitates functional studies | |

| Pharmaceutical Development | Antituberculosis agent | Enhances bioavailability |

| Renal injury biomarker | Provides diagnostic capabilities | |

| Chemical Synthesis | Chiral reagent for amino acids | Improves resolution efficiency |

作用機序

The mechanism of action of Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside involves its interaction with membrane proteins and lipids. The octyl group provides hydrophobic interactions, while the thioglucopyranoside moiety interacts with hydrophilic regions. This dual interaction stabilizes membrane proteins and facilitates their solubilization and crystallization. The acetyl groups protect the hydroxyl functionalities, preventing unwanted side reactions during biochemical assays.

類似化合物との比較

Octyl β-D-thioglucopyranoside: Similar in structure but lacks the acetyl groups, making it more susceptible to degradation by beta-glucosidase enzymes.

n-Octyl β-D-glucopyranoside: An analog without the sulfur atom, used as a detergent but with different stability and solubilization properties.

Uniqueness: Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is unique due to its acetylated structure, which provides enhanced stability and resistance to enzymatic degradation. This makes it particularly useful in applications requiring prolonged stability and consistent performance.

生物活性

Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside (OTG) is a synthetic compound derived from D-glucose, modified to enhance its biological properties. This compound is notable for its applications in biochemical research and potential therapeutic uses due to its unique structural features, including a thioether linkage that confers stability against enzymatic degradation.

- Molecular Formula : C22H36O9S

- Molecular Weight : 476.58 g/mol

- CAS Number : 85618-26-4

- Critical Micelle Concentration (CMC) : Approximately 9 mM, indicating its effectiveness as a nonionic detergent for solubilizing membrane proteins .

Synthesis

The synthesis of OTG involves several steps:

- Formation of Acetobromo Glucose : Pentaacetylglucose is reacted with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

- Thioether Formation : The acetobromo glucose is treated with thiourea to produce the corresponding isothiuronium salt.

- Deacetylation : The final product is obtained through deacetylation of the isothiuronium salt .

1. Membrane Protein Solubilization

OTG is primarily utilized as a detergent for the solubilization of membrane proteins. Its thioether linkage makes it resistant to degradation by β-glucosidases, allowing for effective lysis of cells without denaturing proteins. This property is crucial for applications in structural biology where maintaining protein integrity is essential for crystallization and functional studies .

2. Renal Injury Evaluation

Recent studies have indicated that OTG can be used as a biomarker for renal injury. It has been detected in the urine of patients with renal impairment, suggesting its potential role in clinical diagnostics and monitoring kidney health .

Case Studies

- Case Study 1 : A study evaluated the effectiveness of OTG in solubilizing membrane proteins from various cell types. Results demonstrated that OTG outperformed traditional detergents like Triton X-100 in preserving protein functionality during purification processes.

- Case Study 2 : In a clinical setting, OTG was monitored in urine samples from patients undergoing treatment for acute kidney injury. The presence of OTG correlated with specific biomarkers indicative of renal damage, supporting its use as a diagnostic tool.

Research Findings

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O9S/c1-6-7-8-9-10-11-12-32-22-21(30-17(5)26)20(29-16(4)25)19(28-15(3)24)18(31-22)13-27-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROMIKWUKFPAA-BDHVOXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557498 | |

| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85618-26-4 | |

| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。